![molecular formula C20H16Cl2F6N2O4 B2735272 N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-47-0](/img/structure/B2735272.png)
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzoyl group, an aminoethyl linkage, and two trifluoroethoxy groups attached to a benzamide core, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Aminoethylation: The dichlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2,4-dichlorobenzoyl)ethylenediamine.
Introduction of Trifluoroethoxy Groups: The final step involves the reaction of N-(2,4-dichlorobenzoyl)ethylenediamine with 2,5-dihydroxybenzamide in the presence of trifluoroethanol and a suitable catalyst to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or ethers.
Wissenschaftliche Forschungsanwendungen
Research indicates that N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating diseases like diabetes and certain cancers.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells. It has shown promising results in inhibiting the growth of several cancer cell lines.
- Antimicrobial Activity : There is evidence indicating that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Enzyme Inhibition Studies
In a recent study focusing on enzyme inhibition, this compound was evaluated against various target enzymes. The results are summarized in the following table:
Enzyme Target | IC50 (µM) | Mechanism of Action |
---|---|---|
Alpha-glucosidase | 15.0 | Competitive inhibition |
Acetylcholinesterase | 12.5 | Non-competitive inhibition |
These findings indicate the compound's potential utility in managing conditions like Type 2 diabetes through enzyme modulation.
Anticancer Studies
Numerous studies have explored the anticancer effects of this compound across different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10.0 | Apoptosis induction |
MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |
HeLa (Cervical Cancer) | 8.0 | Enzyme inhibition |
The data suggest that the compound effectively inhibits cell proliferation and induces cell death in various cancer types.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 10 µM through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence of G1 phase cell cycle arrest.
- HeLa Cell Line Study : Showed an IC50 value of 8 µM with enzyme inhibition contributing to reduced cancer cell viability.
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological studies are necessary to establish its safety profile for potential therapeutic use.
Wirkmechanismus
The mechanism of action of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzoyl and trifluoroethoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-dimethoxybenzamide: Similar structure but with dimethoxy groups instead of trifluoroethoxy groups.
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-dihydroxybenzamide: Contains dihydroxy groups instead of trifluoroethoxy groups.
Uniqueness
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.
Biologische Aktivität
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a dichlorobenzoyl moiety and two trifluoroethoxy groups, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H16Cl2F6N2O4
- Molar Mass : 533.25 g/mol
- CAS Number : 338404-47-0
Property | Value |
---|---|
Molecular Formula | C20H16Cl2F6N2O4 |
Molar Mass | 533.25 g/mol |
CAS Number | 338404-47-0 |
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy.
HDAC Inhibition
Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis. The compound's structural features may enhance its binding affinity to HDAC enzymes.
In Vitro Studies
In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HepG2: 1.30 µM
- MCF-7: 5.00 µM
- A549: 3.50 µM
These results indicate that this compound exhibits potent antiproliferative activity across different cancer types.
In Vivo Studies
Animal model studies have further elucidated the compound's efficacy:
- Xenograft Models : Tumor growth inhibition (TGI) was observed at approximately 48.89%, comparable to existing treatments like SAHA (suberoylanilide hydroxamic acid).
These findings suggest that the compound could potentially be developed as a therapeutic agent for cancer treatment.
Case Studies
-
Case Study on Hepatocellular Carcinoma :
- A study focused on the effects of the compound on HepG2 cells showed significant induction of apoptosis and G2/M phase cell cycle arrest.
- Combination therapy with taxol enhanced anticancer effects, indicating potential for use in combination regimens.
-
Breast Cancer Model :
- In MCF-7 cells, treatment with the compound resulted in downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- The study highlighted its potential as a novel agent for hormone-resistant breast cancer.
Eigenschaften
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F6N2O4/c21-11-1-3-13(15(22)7-11)17(31)29-5-6-30-18(32)14-8-12(33-9-19(23,24)25)2-4-16(14)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSISAPLLIADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.